![molecular formula C16H20N4O3S B14159782 N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide CAS No. 714243-87-5](/img/structure/B14159782.png)
N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide” typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Methoxyphenylmethyl Group: This can be achieved through nucleophilic substitution reactions where the methoxyphenylmethyl group is introduced using appropriate reagents.
Formation of the Butanediamide Moiety: The final step involves the formation of the butanediamide moiety through amide bond formation reactions using butanediamine and suitable coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the methoxy group.
Reduction: Reduction reactions could target the amide groups or the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.
Biology
Antimicrobial Agents: Thiadiazole derivatives have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: They can act as inhibitors for specific enzymes, making them useful in biochemical research.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides.
Polymer Industry: They may be incorporated into polymers to enhance their properties.
Wirkmechanismus
The mechanism of action of “N’-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide” would depend on its specific application. For example:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Catalytic Activity: As a ligand, it may facilitate catalytic reactions by stabilizing transition states or intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-ethyl-1,3,4-thiadiazole: A simpler derivative with similar core structure.
4-methoxyphenylmethylamine: Shares the methoxyphenylmethyl group.
Butanediamide: Contains the butanediamide moiety.
Uniqueness
“N’-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide” is unique due to the combination of its functional groups, which may confer specific properties such as enhanced biological activity, improved solubility, or unique reactivity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
714243-87-5 |
|---|---|
Molekularformel |
C16H20N4O3S |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide |
InChI |
InChI=1S/C16H20N4O3S/c1-3-15-19-20-16(24-15)18-14(22)9-8-13(21)17-10-11-4-6-12(23-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,17,21)(H,18,20,22) |
InChI-Schlüssel |
NSMGAJPTCGOFBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(S1)NC(=O)CCC(=O)NCC2=CC=C(C=C2)OC |
Löslichkeit |
7.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


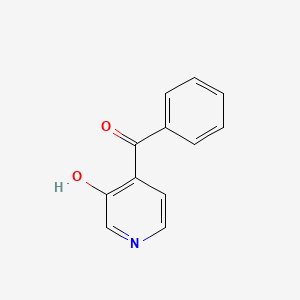
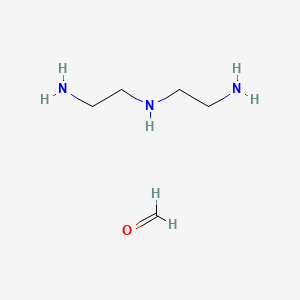

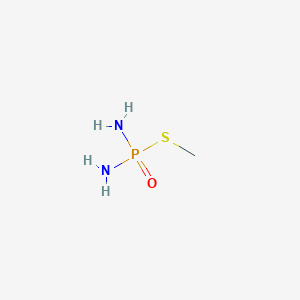
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
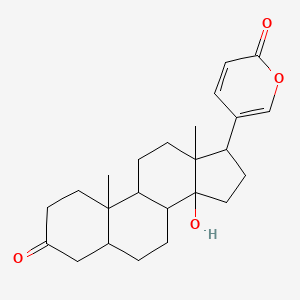
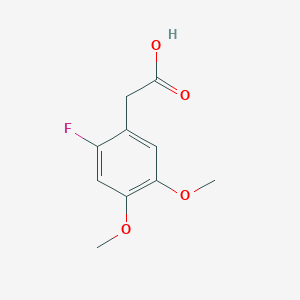

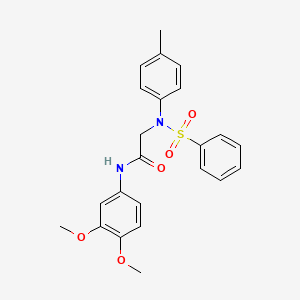
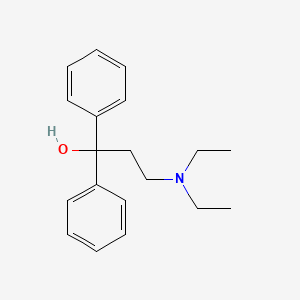

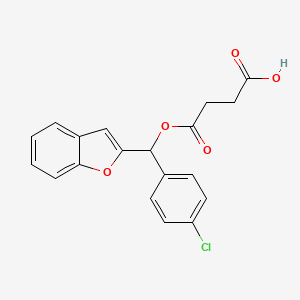
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)
